Ethyl 2-(trifluoromethyl sulfonyloxy) benzoate
Overview
Description
Ethyl 2-(trifluoromethylsulfonyloxy)benzoate is a chemical compound with the molecular formula C10H9F3O5S. It is known for its unique structural properties, which include a trifluoromethylsulfonyloxy group attached to a benzoate ester. This compound is often used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(trifluoromethylsulfonyloxy)benzoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 2-hydroxybenzoate with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of ethyl 2-(trifluoromethylsulfonyloxy)benzoate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and safety, with careful control of reaction parameters to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(trifluoromethylsulfonyloxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions often occur in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions produce alcohols .
Scientific Research Applications
Ethyl 2-(trifluoromethylsulfonyloxy)benzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in biochemical assays and as a reagent in the modification of biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(trifluoromethylsulfonyloxy)benzoate involves its reactivity with various nucleophiles and reducing agents. The trifluoromethylsulfonyloxy group is a good leaving group, making the compound highly reactive in substitution reactions. The ester group can be reduced to an alcohol, which can further participate in various chemical transformations .
Comparison with Similar Compounds
Ethyl 2-(trifluoromethylsulfonyloxy)benzoate can be compared with other similar compounds, such as:
Ethyl 2-(methanesulfonyloxy)benzoate: Similar structure but with a methanesulfonyloxy group instead of a trifluoromethylsulfonyloxy group.
Ethyl 2-(tosyloxy)benzoate: Contains a tosyloxy group, which is less electron-withdrawing compared to the trifluoromethylsulfonyloxy group.
Ethyl 2-(bromosulfonyloxy)benzoate: Features a bromosulfonyloxy group, which has different reactivity and stability compared to the trifluoromethylsulfonyloxy group.
These comparisons highlight the unique reactivity and applications of ethyl 2-(trifluoromethylsulfonyloxy)benzoate in various fields of research and industry.
Properties
IUPAC Name |
ethyl 2-(trifluoromethylsulfonyloxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O5S/c1-2-17-9(14)7-5-3-4-6-8(7)18-19(15,16)10(11,12)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPKUXGAEQOPME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374561 | |
Record name | Ethyl 2-(trifluoromethylsulfonyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179538-97-7 | |
Record name | Ethyl 2-(trifluoromethylsulfonyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 179538-97-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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